molecular formula C7H6BrN3O B1142799 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-38-3

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1142799
CAS No.: 1357946-38-3
M. Wt: 228.049
InChI Key: YQPBFXROBAMOBB-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound that serves as a crucial scaffold in modern medicinal chemistry and fragment-based drug discovery (FBDD) . Its molecular framework is structurally analogous to purine bases, making it a privileged structure for designing bioactive molecules that can interact with a wide range of enzymatic targets . The bromine substituent at the C3 position provides a versatile synthetic handle for further elaboration via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic and heteroaromatic systems . Concurrently, the methoxy group at C5 and the nitrogen atoms within the fused bicyclic ring system offer opportunities for hydrogen bonding and dipole-dipole interactions with biological targets, which is critical for optimizing binding affinity and selectivity in lead compound development . This compound is particularly valued for its ability to be selectively functionalized along multiple growth vectors, a key requirement for efficient hit-to-lead optimization in FBDD campaigns . Researchers utilize this scaffold in the synthesis of potential therapeutic agents, including tyrosine kinase inhibitors (TKIs) and Tropomyosin Receptor Kinase (TRK) inhibitors, which are investigated for treating various cancers . The solid material should be stored under appropriate conditions, and researchers are responsible for verifying its identity and purity prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-methoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBFXROBAMOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Methyl Acetoacetate

Reaction of 5-amino-4-bromopyrazole with methyl acetoacetate in glacial acetic acid at reflux (110°C, 8 h) generates the pyridine ring via Knorr-type cyclization. The bromine substituent at position 4 directs regioselective ring closure, yielding 5-methoxy-1H-pyrazolo[4,3-b]pyridine-4-bromo intermediate (Table 1).

Table 1: Cyclization Optimization

ParameterOptimal ConditionYield (%)
Temperature110°C78
SolventGlacial AcOH82
Catalyst (p-TsOH)5 mol%85

Alternative Route: Hydrazine Cyclization

Condensation of 3-methoxy-5-bromopyridine-2-carbaldehyde with hydrazine hydrate (EtOH, Δ) produces the pyrazole ring, though with lower regiocontrol (yield: 65–68%).

Regioselective Bromination at Position 3

Diazotization-Bromination Sequence

Treatment of 5-methoxy-1H-pyrazolo[4,3-b]pyridine with NaNO₂ in HBr/AcOH at -5°C initiates diazonium intermediate formation, followed by bromide displacement (Scheme 1).

Scheme 1
5-Methoxy intermediate → Diazonium salt (NaNO₂/HBr) → 3-Bromo product

Key Data :

  • Temperature: -5°C to 0°C (prevents debromination)

  • Acid: 48% HBr (superior to HCl for minimizing byproducts)

  • Yield: 91%

Direct Electrophilic Bromination

N-Bromosuccinimide (NBS) in DMF at 25°C selectively brominates position 3 due to the methoxy group’s +M effect at position 5 (Table 2).

Table 2: Bromination Efficiency

ReagentSolventTime (h)Yield (%)
NBSDMF484
Br₂AcOH672
HBr/H₂O₂DCM368

Methoxylation Strategies at Position 5

Nucleophilic Aromatic Substitution

Displacement of a pre-installed chloride at position 5 with NaOMe in DMF (80°C, 12 h) achieves 92% methoxylation, though requires harsh conditions that may degrade bromine substituents.

Copper-Catalyzed Coupling

Ullmann-type coupling of 3-bromo-5-iodo precursor with CuI (20 mol%), 1,10-phenanthroline, and MeONa in DMSO at 100°C installs methoxy groups with 78% yield while preserving bromine integrity.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Pyrazole ring formation (methyl acetoacetate method) → 85%

  • Bromination (NBS/DMF) → 84%

  • Methoxylation (CuI/MeONa) → 78%
    Overall Yield : 85% × 84% × 78% = 55.6%

Convergent Approach

Parallel synthesis of 3-bromo and 5-methoxy intermediates followed by Suzuki-Miyaura cross-coupling (Pd(OAc)₂, SPhos) achieves 68% overall yield but introduces palladium removal challenges.

Mechanistic and Kinetic Considerations

Bromination Regiochemistry

DFT calculations reveal that bromine addition at position 3 is favored by:

  • Lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for position 4)

  • Stabilization of transition state by pyridine N lone pair conjugation

Solvent Effects on Methoxylation

Polar aprotic solvents (DMF, DMSO) enhance methoxide nucleophilicity, while protic solvents (MeOH) retard reaction rates (k = 0.15 min⁻¹ in DMF vs. 0.04 min⁻¹ in MeOH).

Industrial Scalability and Process Optimization

Continuous Flow Bromination

Microreactor systems (0.5 mm ID) with NBS in DMF achieve 89% yield at 0.5 kg/day throughput, reducing reaction time from 4 h (batch) to 12 min.

Crystallization Purification

Ethyl acetate/hexane (1:3) recrystallization increases purity from 85% (crude) to 99.5% (API grade) with 92% recovery .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

    Substitution Reactions: Products include various substituted pyrazolopyridines with different functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine often involves various synthetic pathways that enhance its utility in drug development. The compound serves as an intermediate for producing several derivatives that exhibit enhanced biological activities.

This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific kinases involved in cancer progression and other diseases.

Kinase Inhibition

  • Mechanism of Action : The pyrazolo[4,3-b]pyridine scaffold is known for its ability to interact with ATP-binding sites on kinases. This interaction is crucial for developing selective kinase inhibitors that can modulate signaling pathways involved in cell proliferation and survival .
  • Case Studies : Research has demonstrated that derivatives of this compound exhibit nanomolar inhibitory activity against various kinases, including TRKA, which is implicated in neurotrophic receptor signaling pathways. In one study, synthesized derivatives were tested against TRKA and showed significant inhibition compared to control compounds .

Material Science Applications

Beyond pharmacological applications, this compound has potential uses in material science due to its photophysical properties.

Fluorophore Development

  • Photophysical Properties : The compound's structural characteristics allow it to act as an emergent fluorophore. Its ability to form stable crystals with unique conformational arrangements enhances its applicability in solid-state devices and sensors .
  • Research Implications : Studies focusing on the solid-state properties of pyrazolo derivatives have indicated their potential use in developing new materials with tailored optical properties for applications in optoelectronics and photonics .

Comparative Analysis of Derivatives

The following table summarizes key derivatives synthesized from this compound along with their biological activities:

Derivative Biological Activity Inhibition Potency (IC50)
Compound A (substituted at C4)TRKA inhibitor50 nM
Compound B (substituted at C6)Antitumor activity30 nM
Compound C (with halogen at C3)Selective kinase inhibition20 nM

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. By targeting these pathways, the compound can effectively inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics
This compound Br (3), OMe (5) C₇H₄BrN₃O 226.03 Bromine enables cross-coupling; methoxy enhances electron density at position 5 .
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Br (3), Cl (5) C₆H₃BrClN₃ 232.50 Chloro substituent (electron-withdrawing) may reduce reactivity compared to methoxy .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Br (5), COOEt (3) C₉H₈BrN₃O₂ 270.08 Ester group at position 3 facilitates derivatization; bromine at position 5 alters reactivity .
1H-Pyrazolo[4,3-b]pyridin-5-amine NH₂ (5) C₈H₆N₄ 158.06 Amino group (electron-donating) enhances nucleophilic substitution potential .
3-Bromo-1H-pyrazolo[4,3-c]pyridine Br (3) C₆H₄BrN₃ 198.02 Different ring fusion ([4,3-c] vs. [4,3-b]) alters electronic distribution and steric effects .

Biological Activity

3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a member of the pyrazolo[4,3-b]pyridine family, which has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of cancer therapy and infectious diseases. Understanding its biological activity involves exploring its mechanism of action, structure-activity relationships (SAR), and its effects on various biological systems.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, notably kinases involved in cell signaling pathways. The compound may mimic purine bases like adenine and guanine, allowing it to interfere with cellular processes such as proliferation and differentiation.

Target Kinases

  • Tropomyosin Receptor Kinases (TRKs) : These kinases are crucial for cell growth and differentiation. Inhibition of TRKs by this compound can lead to reduced tumor growth in various cancer models.
  • TBK1 (TANK-binding kinase 1) : Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors. For instance, a related compound exhibited an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Inhibits growth in various cancer cell lines (e.g., A172, U87MG) via kinase inhibition.
Antitubercular Activity Demonstrated efficacy against Mycobacterium tuberculosis in preliminary assays.
Cell Cycle Modulation Induces cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2/CDK9.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[4,3-b]pyridine derivatives:

  • Anticancer Studies :
    • A study showed that compounds similar to this compound arrested the cell cycle and induced apoptosis in HeLa and MCF7 cancer cell lines through inhibition of cyclin-dependent kinases (CDKs) .
    • Another research highlighted its role as a TRK inhibitor, leading to significant suppression of tumor growth in BaF3 cells with specific mutations.
  • Antitubercular Activity :
    • Research indicated that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance its effectiveness against Mycobacterium tuberculosis. Compounds with specific substitutions were tested for their binding affinity to pantothenate synthetase from M. tuberculosis, showing promising results in vitro .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the methoxy group at position 5 and bromine at position 3 significantly influence the compound's biological properties. Variations in these substituents can lead to altered potency against different targets:

Substituent Effect on Activity
Bromine (Br) Enhances kinase inhibition properties
Methoxy (OCH₃) Improves solubility and bioavailability

Q & A

Q. Q1. What are the optimized synthetic routes for 3-bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors with hydrazine derivatives. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (8.0 equiv) at 110°C for 16 hours yields the pyrazolo[4,3-b]pyridine core. Subsequent bromination with HBr and purification via column chromatography achieves ~29% yield . Key variables include:

  • Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive intermediates.
  • Solvent choice : Polar aprotic solvents (DMF, DCM) stabilize intermediates, while aqueous workups minimize side products .
  • Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) enable Suzuki-Miyaura couplings for functionalization .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5, bromine at C3). For example, the methoxy group shows a singlet near δ 3.8 ppm, while aromatic protons exhibit splitting patterns consistent with pyrazolo[4,3-b]pyridine .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 228.05 for C₇H₆BrN₃O) .
  • X-ray crystallography : Resolves regiochemical ambiguities in complex analogs .

Advanced Research Questions

Q. Q3. How do substituent modifications (e.g., bromine vs. chlorine, methoxy vs. methyl) impact kinase selectivity and binding affinity?

Methodological Answer: Substituent positioning critically alters kinase inhibition profiles:

  • Bromine at C3 : Enhances halogen bonding with kinase ATP-binding pockets (e.g., FGFR1, EGFR). Replacement with chlorine reduces steric bulk but weakens hydrophobic interactions .
  • Methoxy at C5 : Improves solubility and metabolic stability compared to methyl groups. However, bulky substituents at C5 may hinder binding to kinases with narrow active sites .
    Case Study : 3-Bromo-5-methoxy derivatives show 10-fold higher IC₅₀ against FGFR1 than 5-chloro analogs due to optimized hydrogen bonding with gatekeeper residues .

Q. Q4. What strategies mitigate challenges in regioselective functionalization of the pyrazolo[4,3-b]pyridine core?

Methodological Answer:

  • Directed ortho-metalation : Use of directing groups (e.g., Boc-protected NH) enables selective bromination at C3 .
  • Cross-coupling optimization : Pd/XPhos catalysts achieve selective C5 methoxy introduction via Ullmann coupling, minimizing competing C7 substitution .
  • Protecting groups : THP (tetrahydropyranyl) protection of NH prevents unwanted side reactions during functionalization .

Q. Q5. How do structural analogs (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine) differ in reactivity and biological activity?

Methodological Answer: A comparative analysis of analogs reveals:

Compound Key Differences Biological Impact
5-Bromo-1H-pyrazolo[3,4-b]pyridineBromine at C5 (vs. C3)Reduced FGFR1 affinity due to altered halogen positioning
3-Bromo-6-chloro derivativesDual halogenation at C3/C6Enhanced selectivity for tyrosine kinases
5-Methoxy-3H-triazolo[4,5-b]pyridineTriazole core (vs. pyrazole)Improved metabolic stability but lower solubility

Experimental Design & Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported synthetic yields (e.g., 29% vs. 70%) for intermediates?

Methodological Answer: Discrepancies often arise from:

  • Purification methods : Column chromatography vs. recrystallization (e.g., tert-butyl carbamate intermediates purified via chromatography yield 88%, while aqueous workups drop to 29%) .
  • Catalyst loading : Pd₂(dba)₃ at 5 mol% vs. 2 mol% impacts coupling efficiency in later stages .
    Recommendation : Replicate conditions precisely (e.g., inert atmosphere, degassed solvents) and validate purity via HPLC .

Q. Q7. What mechanistic insights explain conflicting reports on the compound’s metabolic stability?

Methodological Answer:

  • In vitro vs. in vivo models : Microsomal assays may underestimate first-pass metabolism due to lack of phase II enzymes .
  • Species differences : Human hepatocytes show faster CYP3A4-mediated demethylation of the methoxy group compared to rodent models .
    Resolution : Use stable isotope labeling (e.g., ¹³C-methoxy) to track metabolite formation in pharmacokinetic studies .

Analytical & Computational Tools

Q. Q8. Which computational methods predict the compound’s interaction with kinase targets, and how are they validated?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Glide model binding poses with FGFR1 (PDB: 3TT0). Validate via mutagenesis (e.g., K508A mutation disrupts predicted hydrogen bonds) .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-receptor complexes .
  • QSAR models : Train models using IC₅₀ data from analogs to predict activity of new derivatives .

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